molecular formula C5H4BrN3 B6227740 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole CAS No. 1701989-15-2

4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole

Cat. No.: B6227740
CAS No.: 1701989-15-2
M. Wt: 186
InChI Key:
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Description

4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of a bromine atom and an ethynyl group in its structure makes it a versatile intermediate for various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyneThe reaction conditions usually involve the use of a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced analytical techniques ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethynyl group can be oxidized to form various functional groups such as carboxylic acids or ketones.

    Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are substituted triazoles with various functional groups.

    Oxidation Reactions: The major products include carboxylic acids, ketones, and aldehydes.

    Reduction Reactions: The major products are dihydrotriazoles.

Scientific Research Applications

4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The bromine atom and the ethynyl group allow it to form covalent bonds with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

4-Bromo-5-ethynyl-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds such as:

The presence of both the bromine atom and the ethynyl group in this compound makes it a unique and versatile compound for various applications.

Properties

CAS No.

1701989-15-2

Molecular Formula

C5H4BrN3

Molecular Weight

186

Purity

95

Origin of Product

United States

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